molecular formula C12H16F3NO5 B13026789 (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid

(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid

Cat. No.: B13026789
M. Wt: 311.25 g/mol
InChI Key: LWSDFMTZOOHKNY-GXZQIQRVSA-N
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Description

(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of tert-butyl carbamate and trifluoromethyl ketone as starting materials. The reaction proceeds through a series of steps, including cyclization and functional group transformations, under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its trifluoromethyl group is particularly useful for enhancing the metabolic stability of compounds.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, making them more effective.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows for precise spatial orientation, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid apart is its combination of a trifluoromethyl group with a bicyclic structure, providing a unique set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C12H16F3NO5

Molecular Weight

311.25 g/mol

IUPAC Name

(1S,4S,6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid

InChI

InChI=1S/C12H16F3NO5/c1-11(2,3)21-10(19)16-5(9(17)18)4-20-8-6(7(8)16)12(13,14)15/h5-8H,4H2,1-3H3,(H,17,18)/t5-,6?,7+,8-/m0/s1

InChI Key

LWSDFMTZOOHKNY-GXZQIQRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CO[C@@H]2[C@H]1C2C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC2C1C2C(F)(F)F)C(=O)O

Origin of Product

United States

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